molecular formula C8H13BrO2 B13581594 methyl 3-(2-bromoethyl)cyclobutane-1-carboxylate, Mixture of diastereomers

methyl 3-(2-bromoethyl)cyclobutane-1-carboxylate, Mixture of diastereomers

Cat. No.: B13581594
M. Wt: 221.09 g/mol
InChI Key: ROQHTWYFHPEKDA-UHFFFAOYSA-N
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Description

Methyl 3-(2-bromoethyl)cyclobutane-1-carboxylate, mixture of diastereomers, is an organic compound that features a cyclobutane ring substituted with a bromoethyl group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(2-bromoethyl)cyclobutane-1-carboxylate typically involves the bromination of an appropriate cyclobutane precursor followed by esterification. One common method includes the reaction of cyclobutyl carboxylate with bromoethane under controlled conditions to introduce the bromoethyl group. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography to separate the desired product from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-bromoethyl)cyclobutane-1-carboxylate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromoethyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to convert the bromoethyl group to a different oxidation state.

    Reduction: Reduction reactions can be used to remove the bromine atom or to reduce the ester group to an alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Nucleophilic Substitution: Products include azidoethyl, thioethyl, or alkoxyethyl derivatives.

    Oxidation: Products may include carboxylic acids, aldehydes, or ketones.

    Reduction: Products include cyclobutanol derivatives or dehalogenated compounds.

Scientific Research Applications

Methyl 3-(2-bromoethyl)cyclobutane-1-carboxylate is utilized in various scientific research applications due to its versatile reactivity and structural features:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological pathways.

    Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 3-(2-bromoethyl)cyclobutane-1-carboxylate involves its reactivity towards nucleophiles and electrophiles. The bromoethyl group is particularly reactive, allowing for various substitution and addition reactions. The cyclobutane ring provides a rigid framework that can influence the compound’s reactivity and interactions with molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(2-chloroethyl)cyclobutane-1-carboxylate: Similar structure but with a chloroethyl group instead of a bromoethyl group.

    Methyl 3-(2-iodoethyl)cyclobutane-1-carboxylate: Contains an iodoethyl group, which is more reactive than the bromoethyl group.

    Ethyl 3-(2-bromoethyl)cyclobutane-1-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester.

Uniqueness

Methyl 3-(2-bromoethyl)cyclobutane-1-carboxylate is unique due to the presence of the bromoethyl group, which provides a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a useful tool in various research applications.

Properties

Molecular Formula

C8H13BrO2

Molecular Weight

221.09 g/mol

IUPAC Name

methyl 3-(2-bromoethyl)cyclobutane-1-carboxylate

InChI

InChI=1S/C8H13BrO2/c1-11-8(10)7-4-6(5-7)2-3-9/h6-7H,2-5H2,1H3

InChI Key

ROQHTWYFHPEKDA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC(C1)CCBr

Origin of Product

United States

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